Technical Guide: Characterization and Utilization of 3-Chloro-5-fluoro-4-methoxybenzyl Bromide
Technical Guide: Characterization and Utilization of 3-Chloro-5-fluoro-4-methoxybenzyl Bromide
The following technical guide provides an in-depth characterization of 3-Chloro-5-fluoro-4-methoxybenzyl bromide , focusing on its molecular weight analysis, synthesis, and application in small molecule development.
[1]
CAS: 886497-36-5 Formula: C₈H₇BrClFO Primary Application: Electrophilic Alkylating Agent in Medicinal Chemistry[1]
Molecular Identity & Weight Analysis
For researchers in drug discovery, "molecular weight" is not a single number but a dataset critical for mass spectrometry (MS) validation and stoichiometric calculations.[1] Due to the presence of both Bromine and Chlorine, this compound exhibits a complex isotopic envelope that must be understood for accurate identification.[1]
Quantitative Molecular Weight Data
| Parameter | Value | Relevance |
| Average Molecular Weight | 253.50 g/mol | Used for stoichiometry and reagent weighing.[1] |
| Monoisotopic Mass | 251.935 g/mol | The exact mass of the most abundant isotopologue ( |
| Exact Mass (M+2) | 253.933 g/mol | The second major peak in the MS spectrum.[1] |
Isotopic Signature (MS Validation)
The halogenation pattern (1 Br, 1 Cl) creates a distinctive "triplet-like" cluster in the mass spectrum.[1] This is a self-validating feature: if your MS data does not match these intensity ratios, your product is impure or hydrolyzed.[1]
-
Peak M (100% Relative Intensity): Contains
Br and Cl.[1] -
Peak M+2 (~130% Relative Intensity): A composite peak containing (
Br + Cl) and ( Br + Cl).[1] The high intensity is due to the ~1:1 ratio of Br isotopes combined with the ~3:1 ratio of Cl isotopes.[1] -
Peak M+4 (~30% Relative Intensity): Contains
Br and Cl.[1]
Technical Insight: In LC-MS, this compound ionizes poorly in ESI+ due to lack of basic sites.[1] It is best detected using APCI (Atmospheric Pressure Chemical Ionization) or by derivatizing with a nucleophile (e.g., an amine) prior to injection.[1]
Synthetic Pathway & Methodology
The synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide is classically achieved via Wohl-Ziegler bromination .[1] This radical pathway is sensitive to moisture and oxygen; strict adherence to the protocol below ensures high yield and minimizes the formation of the dibromo-impurity.[1]
Reaction Mechanism Visualization
The following diagram illustrates the radical chain mechanism and critical control points.
Figure 1: Radical bromination workflow. Note the critical branch point where over-reaction leads to the dibromo impurity.[1]
Validated Experimental Protocol
Objective: Convert 3-chloro-5-fluoro-4-methoxytoluene to the benzyl bromide.
-
Setup: Equip a round-bottom flask with a reflux condenser and an argon inlet. Ensure all glassware is oven-dried (moisture generates HBr, which degrades the product).[1]
-
Solvent Choice: Use Carbon Tetrachloride (CCl₄) (classic, high yield) or Trifluorotoluene (green alternative).[1] Avoid acetonitrile as it can react with the benzyl bromide at high temps.[1]
-
Reaction:
-
In-Process Control (IPC): Monitor by TLC (Hexane/EtOAc 9:1). The product is less polar than the starting material.[1]
-
Workup:
Analytical Characterization (Self-Validating Data)
To confirm the identity and purity of the synthesized material, compare your results against these expected spectroscopic markers.
Proton NMR ( H-NMR, 400 MHz, CDCl )
The shift of the benzylic protons is the definitive confirmation of successful bromination.[1]
| Moiety | Chemical Shift ( | Multiplicity | Interpretation |
| Ar-CH | 4.40 - 4.45 ppm | Singlet (2H) | Diagnostic Peak. Starting material (Ar-CH |
| Ar-OCH | 3.95 - 4.00 ppm | Singlet (3H) | Methoxy group; remains largely unchanged.[1] |
| Ar-H | 7.00 - 7.30 ppm | Multiplet (2H) | Aromatic protons; splitting depends on F-coupling ( |
Stability & Handling[1][2]
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas.[1] Handle strictly in a fume hood.
-
Moisture Sensitivity: The C-Br bond is highly electrophilic.[1] Exposure to ambient humidity will hydrolyze it to the benzyl alcohol (Ar-CH
-OH), which appears as a peak at ~4.6 ppm in NMR.[1] -
Storage: Store at +4°C under inert gas (Argon/Nitrogen).
Applications in Drug Development
This molecule acts as a specialized "warhead" for installing a lipophilic, metabolically stable motif.[1]
-
Pharmacophore Installation: The 3-Cl, 5-F substitution pattern blocks metabolic oxidation at the benzyl ring positions, extending the half-life (
) of the final drug candidate.[1] -
Picolinate Herbicides & Drugs: It is a known intermediate in the synthesis of 4-aminopicolinate derivatives (e.g., related to Halauxifen), where it is coupled via nucleophilic substitution to a pyridine core [1].[1]
-
Proteomics: Used as a cysteine-reactive probe to tag proteins in complex mixtures, leveraging the high reactivity of the benzylic bromide [2].[1]
References
-
Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. US8822730B2.[1] Available at:
-
3-Chloro-5-fluoro-4-methoxybenzyl bromide Compound Summary. PubChem. CID 3294781.[1][2][3] Available at: [Link]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. PubChemLite - 3-chloro-5-fluoro-4-methoxybenzyl bromide (C8H7BrClFO) [pubchemlite.lcsb.uni.lu]
- 3. 3-Chloro-5-fluoro-4-methoxybenzyl bromide, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
